molecular formula C10H13BrO3 B8515719 1-(4-Bromo-3,5-dimethoxyphenyl)ethanol

1-(4-Bromo-3,5-dimethoxyphenyl)ethanol

Cat. No.: B8515719
M. Wt: 261.11 g/mol
InChI Key: NFAFYRMVZKHWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3,5-dimethoxyphenyl)ethanol is a brominated aromatic compound featuring a phenyl ring substituted with a bromo group at the para position and methoxy groups at the 3- and 5-positions. The ethanol functional group (-CH₂CH₂OH) is attached to the 1-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive hydroxyl group and electron-rich aromatic system . It is synthesized via the reduction of 1-(4-bromo-3,5-dimethoxyphenyl)ethanone (a ketone precursor) using reducing agents such as sodium borohydride or catalytic hydrogenation .

Its structural features, such as the electron-donating methoxy groups and bulky bromo substituent, influence its reactivity in nucleophilic substitutions and oxidative transformations .

Properties

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

1-(4-bromo-3,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13BrO3/c1-6(12)7-4-8(13-2)10(11)9(5-7)14-3/h4-6,12H,1-3H3

InChI Key

NFAFYRMVZKHWBN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)Br)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(4-bromo-3,5-dimethoxyphenyl)ethanol. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison

Compound Name Structure Key Substituents Functional Group Key Applications/Findings References
This compound ![Structure] 4-Br, 3,5-OCH₃ -CH₂CH₂OH Pharmaceutical intermediate; precursor for agrochemicals
1-(4-Bromo-3,5-dimethoxyphenyl)ethanone ![Structure] 4-Br, 3,5-OCH₃ -COCH₃ Ketone precursor for ethanol derivative; used in lignin degradation studies
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone ![Structure] 4-OH, 3,5-OCH₃, 2-Br -COCH₂Br Brominating agent in lignin model systems; synthesized via bromination (90% yield)
1-(4-Bromo-3,5-difluorophenyl)ethanone ![Structure] 4-Br, 3,5-F -COCH₃ Electron-deficient aromatic intermediate; used in medicinal chemistry
4-Bromo-3,5-dimethylbenzyl alcohol ![Structure] 4-Br, 3,5-CH₃ -CH₂OH Solubility modifier in polymer chemistry
2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol ![Structure] 4-CH₃, 2,5-OCH₃ -CH₂CH₂NH₂ Controlled substance (psychoactive potential)

Key Findings

Functional Group Influence: The hydroxyl group in this compound enhances its solubility in polar solvents compared to its ketone analog, 1-(4-bromo-3,5-dimethoxyphenyl)ethanone . Replacement of methoxy groups with fluorine (e.g., 1-(4-bromo-3,5-difluorophenyl)ethanone) reduces electron density, altering reactivity in electrophilic substitutions .

Synthetic Pathways: Bromination methods vary significantly: 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone achieves 90% yield using bromine in chloroform, while alternative routes (e.g., cupric bromide) yield only 27% . Amino-substituted analogs like 2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol are synthesized via reductive amination, highlighting the versatility of ethanol derivatives in generating bioactive molecules .

Applications: Compounds with para-bromo and meta-methoxy groups (e.g., lignin model dimers) exhibit enhanced stability in oxidative environments, making them valuable in polymer and lignin degradation studies . The ethanone derivatives serve as critical intermediates in pharmaceuticals, with 1-(4-bromo-3,5-difluorophenyl)ethanone used in kinase inhibitor synthesis .

Table 2: Physical and Chemical Properties

Property This compound 1-(4-Bromo-3,5-dimethoxyphenyl)ethanone 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone
Molecular Weight (g/mol) 276.12 274.10 275.10
Melting Point (°C) 98–102 (estimated) 110–112 160–162
Solubility in Methanol High High Moderate
Key Reactivity Nucleophilic substitution at -OH Ketone reduction Bromine displacement

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